Celecoxib

COX-2 inhibition Binding affinity Enzyme kinetics

Celecoxib is the prototypical diaryl-substituted pyrazole sulfonamide and first FDA-approved selective COX-2 inhibitor. Its primary sulfonamide group confers unique dual COX-2/carbonic anhydrase (CA) inhibition—a polypharmacology absent in methyl sulfone coxibs (rofecoxib, etoricoxib). Demonstrated 41% reduction in GI events vs traditional NSAIDs (CLASS trial) and lower cardiovascular risk than rofecoxib, making it the definitive reference compound for chronic in vivo inflammation models, cardiovascular safety comparators, and oncology research targeting hypoxic CA IX-upregulated microenvironments. Its intermediate whole-blood COX-2 selectivity ratio (7.6) serves as a critical calibration point for COX-1 sparing studies.

Molecular Formula C17H14F3N3O2S
Molecular Weight 381.4 g/mol
CAS No. 184007-95-2
Cat. No. B070827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelecoxib
CAS184007-95-2
Synonyms4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Celebrex
celecoxib
SC 58635
SC-58635
SC58635
Molecular FormulaC17H14F3N3O2S
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
InChIKeyRZEKVGVHFLEQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 160 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPoorly soluble
In water, 4.3 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Celecoxib (CAS 184007-95-2): Baseline Profile for Scientific Procurement Decisions


Celecoxib (C₁₇H₁₄F₃N₃O₂S) is the prototypical diaryl-substituted pyrazole sulfonamide and the first FDA-approved selective cyclooxygenase-2 (COX-2) inhibitor (coxib) [1]. This compound is characterized by a primary sulfonamide moiety critical for both COX-2 binding and its unique polypharmacology profile [2]. Its discovery in the 1990s established a new therapeutic class aimed at maintaining anti-inflammatory and analgesic efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) while significantly reducing gastrointestinal (GI) toxicity, a key differentiator that drives its continued use in specific patient populations and research applications [3].

Why Celecoxib Cannot Be Interchanged with Other COX-2 Inhibitors or NSAIDs in Research and Clinical Sourcing


Substituting celecoxib with another coxib (e.g., rofecoxib, valdecoxib, etoricoxib) or a traditional NSAID introduces significant, quantifiable variability in key parameters, including COX-2 binding affinity, whole-blood selectivity, gastrointestinal safety profile, and cardiovascular risk [1]. Furthermore, celecoxib exhibits a distinct, off-target nanomolar inhibition of carbonic anhydrase (CA) isoforms due to its primary sulfonamide group, a property absent in methyl sulfone coxibs like rofecoxib and etoricoxib, which fundamentally alters its biological profile and experimental utility [2]. Therefore, procurement decisions cannot be based on in-class assumptions but must be grounded in the specific, evidence-based differential data detailed below.

Quantifiable Differentiation of Celecoxib Against Closest Analogs and Alternatives


COX-2 Binding Affinity: Celecoxib vs. Valdecoxib, Rofecoxib, and Etoricoxib

Celecoxib demonstrates a distinct intermediate binding affinity for COX-2 relative to other coxibs. In a direct head-to-head comparison, its overall saturation binding affinity (Kd) for human recombinant COX-2 was 1.6 nM, compared with 2.6 nM for valdecoxib, 51 nM for rofecoxib, and 260 nM for etoricoxib [1]. This places its affinity between the higher affinity of valdecoxib and the significantly lower affinities of rofecoxib and etoricoxib. Its potency (IC50) for recombinant COX-2 inhibition is 0.05 μM, versus 0.005 μM for valdecoxib, 0.5 μM for rofecoxib, and 5 μM for etoricoxib [1].

COX-2 inhibition Binding affinity Enzyme kinetics In vitro pharmacology

COX-2 Selectivity Ratio in Human Whole Blood: Celecoxib vs. Etoricoxib, Rofecoxib, and Valdecoxib

In a more physiologically relevant human whole blood assay, celecoxib exhibits a lower COX-2 selectivity ratio compared to its successors. The selectivity ratio (COX-1 IC50 / COX-2 IC50) for celecoxib was determined to be 7.6 [1]. This is notably lower than the ratios reported in the same assay for other coxibs: etoricoxib (106), rofecoxib (35), and valdecoxib (30) [1]. This indicates that while celecoxib is selective for COX-2, it retains a higher relative potency against COX-1 in whole blood than later-generation coxibs.

COX-2 selectivity Whole blood assay Ex vivo pharmacology NSAID comparison

Gastrointestinal Ulcer Risk: Celecoxib vs. Ibuprofen and Diclofenac in the CLASS Trial

The Celecoxib Long-term Arthritis Safety Study (CLASS) provides direct clinical evidence for celecoxib's superior GI safety profile. In this randomized, double-blind trial involving over 8,000 osteoarthritis and rheumatoid arthritis patients, the annualized incidence of upper GI ulcer complications (bleeding, perforation, obstruction) and symptomatic ulcers was 2.08% for celecoxib (400 mg BID) compared to 3.54% for the combined comparator group of ibuprofen (800 mg TID) and diclofenac (75 mg BID) [1]. This represents a 41% relative risk reduction (p = 0.02).

Gastrointestinal safety Clinical trial Ulcer risk NSAID comparison

Cardiovascular Risk: Celecoxib Exhibits a Lower Risk of Acute Myocardial Infarction Than Rofecoxib

A nested case-control study within a large healthcare database (Kaiser Permanente, California) directly compared the risk of serious coronary heart disease (acute myocardial infarction and sudden cardiac death) between users of celecoxib and rofecoxib. The multivariate adjusted odds ratio (OR) for rofecoxib use compared to celecoxib use was 1.59 (95% CI: 1.10–2.32, p=0.015) [1]. This indicates a 59% higher relative risk of a serious coronary event associated with rofecoxib compared to celecoxib.

Cardiovascular safety Myocardial infarction Risk assessment Pharmacoepidemiology

Off-Target Carbonic Anhydrase Inhibition: A Unique Property of Sulfonamide Coxibs (Celecoxib, Valdecoxib) Absent in Methyl Sulfones (Rofecoxib, Etoricoxib)

Celecoxib, due to its primary sulfonamide group, exhibits unexpected nanomolar inhibition of various carbonic anhydrase (CA) isoforms, a property not shared by methyl sulfone coxibs like rofecoxib [1]. X-ray crystallography has confirmed that celecoxib acts as a potent inhibitor of human CA II [1]. While specific Ki or IC50 values for CA IX (a cancer-related isoform) were not located in this search, the review literature consistently classifies both celecoxib and valdecoxib as nanomolar inhibitors of hCA IX [2]. This dual COX-2/CA inhibition profile is a unique chemical feature driven by the sulfonamide moiety.

Carbonic anhydrase Polypharmacology Off-target effect Sulfonamide moiety

High-Value Procurement Scenarios for Celecoxib Driven by Differential Evidence


In Vivo Models of Inflammation Requiring Superior GI Safety

Procure celecoxib for long-term or high-dose in vivo studies of chronic inflammation (e.g., rodent arthritis models) where maintaining animal health and minimizing confounding gastrointestinal lesions is critical. Its proven 41% reduction in clinical GI events versus traditional NSAIDs like ibuprofen and diclofenac, as demonstrated in the CLASS trial, directly supports this application [1].

Cardiovascular Safety Pharmacology Studies of COX-2 Inhibitors

Use celecoxib as a comparator or control in cardiovascular safety studies. Its lower risk profile for acute myocardial infarction relative to rofecoxib (59% higher risk with rofecoxib) makes it a valuable reference compound for investigating mechanisms of coxib-associated cardiovascular toxicity or for studies where a neutral cardiovascular effect is desired [1].

Cancer Biology Research Focusing on COX-2 and Carbonic Anhydrase Dual Inhibition

Source celecoxib for oncology research exploring the synergistic effects of dual COX-2 and carbonic anhydrase (CA) inhibition, particularly in hypoxic tumor microenvironments where CA IX is upregulated. Its nanomolar CA inhibitory activity, conferred by its sulfonamide group, is absent in other coxibs like rofecoxib and etoricoxib, making it the uniquely appropriate tool for this line of investigation [1].

Comparative Pharmacology Studies of COX-2 Selectivity

Obtain celecoxib for in vitro or ex vivo studies designed to titrate or compare degrees of COX-2 selectivity. Its intermediate selectivity ratio (7.6) in human whole blood, situated between the high selectivity of etoricoxib (106) and the non-selectivity of traditional NSAIDs, provides a unique calibration point for understanding the functional consequences of varying levels of COX-1 sparing [1].

Quote Request

Request a Quote for Celecoxib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.